ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate is a fluorinated heterocyclic compound It is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with difluoroethylating agents. One common method includes the use of difluoromethylation reagents to introduce the difluoroethyl group onto the pyrazole ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-(1,1-difluoroethyl)-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
Uniqueness
Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or chemical reactivity are required .
Properties
Molecular Formula |
C8H10F2N2O2 |
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Molecular Weight |
204.17 g/mol |
IUPAC Name |
ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)5-4-6(12-11-5)8(2,9)10/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
IZBVWWIIJNKCIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(C)(F)F |
Origin of Product |
United States |
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